![molecular formula C22H19N7O4S B2951892 N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-09-7](/img/structure/B2951892.png)

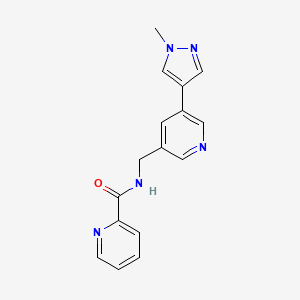

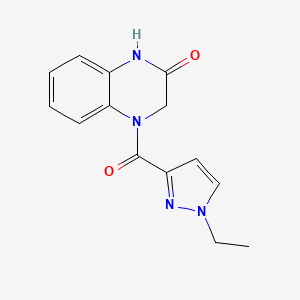

N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer Activity

1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. The compound has shown promising results in cytotoxicity assays against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . These compounds can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in chemotherapy .

Aromatase Inhibition

Aromatase inhibitors play a significant role in the treatment of hormone-sensitive breast cancers. The nitrophenyl moiety in the compound structure suggests that it could act as an inhibitor of the aromatase enzyme, which is responsible for the biosynthesis of estrogens . Molecular docking studies have been conducted to understand the binding modes of these derivatives in the binding pocket of the aromatase enzyme .

Antimicrobial and Antiviral Properties

Triazole derivatives are known for their antimicrobial and antiviral activities. The structural features of triazoles allow them to interact with various biological targets, disrupting the growth and proliferation of pathogenic microorganisms . This makes them valuable in the development of new treatments for infectious diseases.

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory properties of triazole derivatives make them candidates for the development of new pain relief medications. These compounds can modulate inflammatory pathways, potentially leading to new treatments for chronic pain and inflammatory disorders .

Enzyme Inhibition

Triazole derivatives can act as inhibitors for a variety of enzymes, such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . This enzyme inhibition capability is important for the treatment of conditions like glaucoma, Alzheimer’s disease, and osteoporosis.

Antitubercular Agents

Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, triazole derivatives offer a promising avenue for the development of new antitubercular agents. Their ability to interfere with the bacterial cell processes could lead to effective treatments against tuberculosis .

Mecanismo De Acción

Target of Action

It is known that triazole compounds, which are part of the structure of the compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets.

Mode of Action

Triazole compounds are known to show versatile biological activities . This suggests that the compound could interact with its targets in a variety of ways, potentially leading to a range of biochemical changes.

Biochemical Pathways

Triazole derivatives have been found to possess various biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for triazolothiadiazine derivatives , which could provide some insights into the potential ADME properties of the compound.

Result of Action

Given the wide range of biological activities associated with triazole compounds , it is likely that the compound could have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

N-[2-[6-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N7O4S/c30-20(24-16-6-8-17(9-7-16)29(32)33)14-34-21-11-10-18-25-26-19(28(18)27-21)12-13-23-22(31)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,23,31)(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDWLFJVTYHAAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((4-(4-phenylpiperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one](/img/structure/B2951809.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2951811.png)

![ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2951812.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B2951813.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2951821.png)

![[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2951825.png)

![N-(3,5-dimethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2951832.png)